molecular formula C19H16Cl2N4OS B2867508 7-chloro-1-[(3-chlorobenzyl)thio]-4-propyl[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one CAS No. 1114661-25-4

7-chloro-1-[(3-chlorobenzyl)thio]-4-propyl[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one

Cat. No. B2867508
CAS RN: 1114661-25-4
M. Wt: 419.32
InChI Key:
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Description

7-chloro-1-[(3-chlorobenzyl)thio]-4-propyl[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one is a useful research compound. Its molecular formula is C19H16Cl2N4OS and its molecular weight is 419.32. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Pharmacological Properties The compound has been explored primarily in the context of synthesizing novel pharmacologically active agents. A series of related triazoloquinazolin-5(4H)-ones have been synthesized and investigated for their potential pharmacological properties. For instance, compounds structurally related to the specified chemical have shown promise as new classes of H1-antihistaminic agents. These compounds were synthesized through innovative routes and tested in vivo on guinea pigs for H1-antihistaminic activity, with some showing potency and negligible sedation compared to standard drugs like chlorpheniramine maleate (Alagarsamy, Solomon, & Murugan, 2007).

Antimicrobial and Antifungal Studies Further investigations into quinazolinone derivatives have demonstrated significant antimicrobial and antifungal activities. Novel fused heterocyclic systems based on quinazolinone frameworks have been synthesized and shown to possess potent antibacterial and antifungal properties against a range of pathogens, including Escherichia coli, Pseudomonas aeruginosa, Streptococcus pneumoniae, Bacillus subtilis, Candida albicans, Aspergillus fumigatus, and others (Pandey, Singh, Ashutosh Kumar Singh, & Nizamuddin, 2009).

Anticancer and Antitumor Activity Quinazolinone derivatives have also been explored for their potential anticancer and antitumor activities. Notably, certain novel quinazolinone compounds have been synthesized and assessed for their cytotoxicity against human cancer cell lines, demonstrating promising anticancer properties and interactions with DNA, indicative of their mechanism of action (Ovádeková, Jantová, Theiszová, & Labuda, 2005). Additionally, the design and synthesis of these compounds have involved assessing their interaction with proteins such as SHP2, suggesting a molecular basis for their inhibitory activity on specific pathways relevant to cancer progression (Wu et al., 2022).

Antihypertensive and Other Pharmacological Investigations Research has not been limited to antihistaminic, antimicrobial, and anticancer properties alone. Some derivatives have been evaluated for their antihypertensive activity, offering potential new therapeutic options for managing high blood pressure (Alagarsamy & Pathak, 2007). The broad spectrum of pharmacological investigations into triazoloquinazolin-5(4H)-ones underscores their potential as versatile scaffolds for developing new therapeutic agents across various disease states.

properties

IUPAC Name

7-chloro-1-[(3-chlorophenyl)methylsulfanyl]-4-propyl-[1,2,4]triazolo[4,3-a]quinazolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16Cl2N4OS/c1-2-8-24-17(26)15-10-14(21)6-7-16(15)25-18(24)22-23-19(25)27-11-12-4-3-5-13(20)9-12/h3-7,9-10H,2,8,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVHGQWZLAQRCQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=C(C=CC(=C2)Cl)N3C1=NN=C3SCC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16Cl2N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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